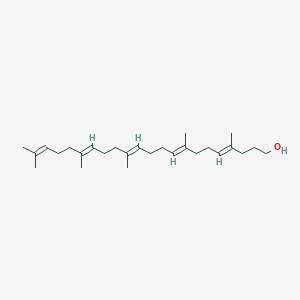
Trisnorsqualene alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisnorsqualene alcohol is a derivative of squalene, a naturally occurring polyunsaturated hydrocarbonThis compound is particularly noted for its role as an inhibitor of squalene epoxidase, an enzyme crucial in the biosynthesis of sterols .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trisnorsqualene alcohol can be synthesized through several methods. One common approach involves the reduction of trisnorsqualene using specific reducing agents. The reaction conditions typically require a controlled environment to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Trisnorsqualene alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are pivotal in modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often employ reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield trisnorsqualene epoxide, while reduction might produce various alcohol derivatives .
Scientific Research Applications
Trisnorsqualene alcohol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in inhibiting enzymes involved in sterol biosynthesis.
Medicine: Investigated for its potential in treating hypercholesterolemia and other metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products .
Mechanism of Action
Trisnorsqualene alcohol exerts its effects primarily by inhibiting squalene epoxidase, an enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene. This inhibition disrupts the biosynthesis of sterols, which are essential components of cell membranes. The compound’s molecular targets include the active site of squalene epoxidase, where it binds and prevents the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
- Trisnorsqualene cyclopropylamine
- Trisnorsqualene N-methylcyclopropylamine
- Squalene monooxygenase inhibitors like terbinafine and naftifine
Comparison: Trisnorsqualene alcohol is unique in its dual inhibition of squalene epoxidase and oxidosqualene cyclase, making it a potent compound for disrupting sterol biosynthesis. In contrast, other similar compounds may only target one of these enzymes, thereby limiting their efficacy .
Properties
Molecular Formula |
C27H46O |
|---|---|
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaen-1-ol |
InChI |
InChI=1S/C27H46O/c1-23(2)13-9-16-26(5)19-10-17-24(3)14-7-8-15-25(4)18-11-20-27(6)21-12-22-28/h13-15,19-20,28H,7-12,16-18,21-22H2,1-6H3/b24-14+,25-15+,26-19+,27-20+ |
InChI Key |
WAMKRSMPERYEBH-OGDZRKEVSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCCO)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCO)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















